Covalent Urease Inhibition Mechanism: 2,5-Dihydroxybenzenesulfonate Binds Active Site Cysteine vs. Parent Hydroquinone's Irreversible Inactivation
In Sporosarcina pasteurii urease, 1,4-benzoquinone (BQ) irreversibly inactivates the enzyme, but in the presence of sulfite, a 2,5-dihydroxybenzenesulfonate moiety covalently binds to the αCys322 thiol group at the active site flap, as resolved at 1.75 Å by X-ray crystallography [1][2]. This specific covalent adduct formation contrasts with the non-specific oxidative inactivation by parent hydroquinone/benzoquinone and provides a defined structural basis for targeting this enzyme.
| Evidence Dimension | Enzyme binding mechanism and structural resolution |
|---|---|
| Target Compound Data | Covalent adduct of 2,5-dihydroxybenzenesulfonate moiety bound to αCys322 at 1.75 Å resolution (PDB: 5FSD) |
| Comparator Or Baseline | 1,4-Benzoquinone (BQ) causes irreversible inactivation without defined sulfonate adduct; structure resolved at 2.07 Å |
| Quantified Difference | Sulfonate adduct forms specifically under sulfite-quenched conditions; resolution difference of 0.32 Å indicates more precise structural determination for the adduct |
| Conditions | X-ray crystallography of Sporosarcina pasteurii urease incubated with BQ followed by sulfite addition |
Why This Matters
This defined covalent binding mechanism enables rational design of urease inhibitors and validates the compound's utility in structural biology studies of enzyme regulation.
- [1] Mazzei L, Cianci M, Musiani F, Ciurli S. Inactivation of urease by 1,4-benzoquinone: chemistry at the protein surface. Dalton Trans. 2016;45(13):5455-5459. View Source
- [2] PDB entry 5FSD. 1.75 A resolution 2,5-dihydroxybenzensulfonate inhibited Sporosarcina pasteurii urease. Protein Data Bank. View Source
